1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea
Description
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea is a complex organic compound that features a thiadiazole ring, a bromophenoxy group, and a chlorophenyl urea moiety
Properties
IUPAC Name |
1-[5-[2-(4-bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O2S2/c19-12-4-6-15(7-5-12)26-8-9-27-11-16-23-24-18(28-16)22-17(25)21-14-3-1-2-13(20)10-14/h1-7,10H,8-9,11H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNGGNREIEIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)CSCCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with an appropriate electrophile.
Attachment of the Sulfanylmethyl Group:
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenoxy group could yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-[2-(4-Chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-bromophenyl)urea
- 1-[5-[2-(4-Methoxyphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea
Uniqueness
1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and chlorophenyl groups, along with the thiadiazole ring, makes it a versatile compound with potential for diverse applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
